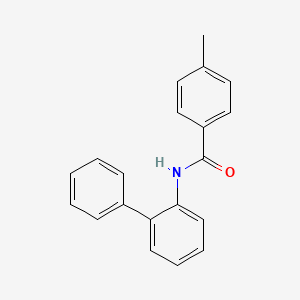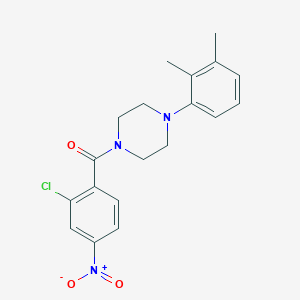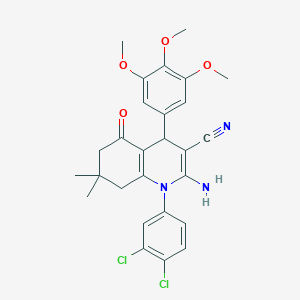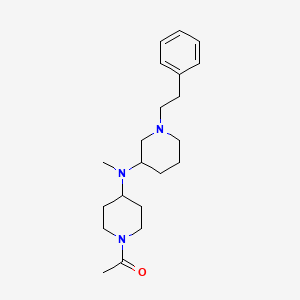
N-2-biphenylyl-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-biphenylyl-4-methylbenzamide, commonly known as BPBM, is a synthetic compound that belongs to the class of benzamides. BPBM is a white crystalline solid that is soluble in chloroform, ethanol, and acetone. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
BPBM exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of pro-inflammatory mediators such as prostaglandins. BPBM also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
BPBM has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. BPBM has been found to modulate the activity of immune cells such as T cells, B cells, and macrophages, suggesting a potential role in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BPBM in laboratory experiments is its high solubility in organic solvents, which makes it easy to handle and administer. BPBM also exhibits good stability under physiological conditions, making it suitable for in vivo studies. However, one of the limitations of using BPBM is its relatively low potency compared to other COX-2 inhibitors such as celecoxib.
Orientations Futures
There are several future directions for the research on BPBM. One potential area of research is the development of more potent analogs of BPBM that can be used as anti-inflammatory and anti-cancer agents. Another area of research is the investigation of the potential use of BPBM in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, the role of BPBM in modulating the gut microbiome and its potential use in the treatment of gastrointestinal disorders is an area of emerging research.
Méthodes De Synthèse
BPBM can be synthesized through the condensation reaction of 2-biphenylcarboxylic acid and 4-methylbenzoyl chloride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
BPBM has shown promising results in various scientific research applications. It has been studied extensively for its potential use as an anti-inflammatory, analgesic, and anti-cancer agent. BPBM has also been investigated for its role in regulating the immune system and for its potential use in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
4-methyl-N-(2-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c1-15-11-13-17(14-12-15)20(22)21-19-10-6-5-9-18(19)16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADYEQIMOGYHLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethylphenyl)-2-{4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6044233.png)
![N-[2-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6044246.png)
![2-(2-chlorophenyl)-4-[(2,5-dimethyl-1H-indol-3-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B6044257.png)

![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B6044275.png)

![methyl 2-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6044289.png)

![2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6044298.png)
![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6044305.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(2-thienyl)ethyl]-2-pyridinamine](/img/structure/B6044321.png)

